Timepidium
CAS No.: 97094-64-9
Cat. No.: VC14465670
Molecular Formula: C17H22NOS2+
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97094-64-9 |
|---|---|
| Molecular Formula | C17H22NOS2+ |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | 3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium |
| Standard InChI | InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1 |
| Standard InChI Key | PDYOTUCJOLELJU-UHFFFAOYSA-N |
| Canonical SMILES | C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
Introduction
Chemical Structure and Properties
Timepidium bromide, the bromide salt form of Timepidium, is a synthetic quaternary ammonium compound with the molecular formula and a molecular weight of 355.946 g/mol . Its structure features a piperidinium core substituted with methoxy and dithiophene groups, contributing to its antimuscarinic activity. The compound exists in a racemic form, with no defined stereocenters, and carries a positive charge localized on the quaternary nitrogen .
Key Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | (5R)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium |
| SMILES Notation | [Cl-].COC1CC(CN+(C)C1)=C(C2=CC=CS2)C3=CC=CS3 |
| Optical Activity | Racemic (±) |
| Water Solubility | High (due to ionic character) |
The quaternary ammonium structure ensures minimal lipid solubility, preventing blood-brain barrier penetration and reducing CNS-related adverse effects .
Pharmacological Profile
Mechanism of Action
Timepidium functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting subtypes M1–M5. By blocking acetylcholine binding, it inhibits parasympathetic signaling in smooth muscles and glands, reducing gastrointestinal motility and secretory activity . Molecular docking studies reveal that Timepidium forms hydrogen bonds with key residues in the acetylcholine receptor, including GLU328 and LYS332, stabilizing its interaction .
Target Affinities
Timepidium exhibits nanomolar affinity for mAChR subtypes, as demonstrated by the following Ki values:
| Target (mAChR Subtype) | Ki (nM) |
|---|---|
| M1 | 7.7 |
| M2 | 34.0 |
| M3 | 31.0 |
| M4 | 18.0 |
| M5 | 11.0 |
These affinities underscore its broad-spectrum antimuscarinic activity, with preferential binding to the M1 and M5 subtypes .
Clinical Applications
Approved Uses
Timepidium bromide is approved for the symptomatic treatment of visceral spasms associated with irritable bowel syndrome (IBS) and functional gastrointestinal disorders. Clinical trials demonstrate its efficacy in reducing abdominal pain and cramping, with a 30% improvement in symptom scores compared to placebo .
Dosage and Administration
The recommended oral dosage is 30 mg three times daily, adjusted based on patient response and tolerance. Intravenous administration (15 mg single dose) is reserved for acute cases .
| Parameter | Details |
|---|---|
| Bioavailability | ~40% (oral) |
| Half-Life | 4–6 hours |
| Metabolism | Hepatic (CYP3A4-mediated) |
Recent Research and Future Directions
Repurposing for Neurological Disorders
A 2019 molecular docking study proposed Timepidium’s potential in epilepsy treatment by modulating GABA receptors. The drug formed polar bonds with SER84 and ASN87 in the GABA activator site, suggesting synergistic activity with lumacaftor . While preliminary, this highlights opportunities for expanding Timepidium’s therapeutic scope.
Comparative Efficacy Studies
Ongoing research compares Timepidium with newer antimuscarinics like darifenacin, focusing on receptor subtype selectivity and long-term safety. Early data indicate comparable efficacy but superior tolerability for Timepidium in elderly populations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume